Terreinol
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H14O5 |
|---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
6,8-dihydroxy-7-methylspiro[1H-isochromene-3,2'-oxolane]-4-one |
InChI |
InChI=1S/C13H14O5/c1-7-10(14)5-8-9(11(7)15)6-18-13(12(8)16)3-2-4-17-13/h5,14-15H,2-4,6H2,1H3 |
InChI Key |
MSIKUCWYBHJVCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C(=C1O)COC3(C2=O)CCCO3)O |
Synonyms |
terreinol |
Origin of Product |
United States |
Isolation and Structural Elucidation of Terreinol
Spectroscopic and Analytical Techniques
The Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE) is a powerful Nuclear Magnetic Resonance (NMR) technique that provides unambiguous evidence of direct carbon-carbon connectivities. nih.govresearchgate.net Unlike other correlation NMR methods like HMBC or COSY that infer connectivity through protons, INADEQUATE directly observes the coupling between adjacent ¹³C nuclei. nih.gov This makes it exceptionally valuable for mapping the complete carbon skeleton of a molecule, especially for complex structures with numerous quaternary carbons or a low proton density. nih.govljmu.ac.uk
The experiment is, however, notoriously insensitive because it relies on the low natural abundance (about 1.1%) of ¹³C, and the even lower probability of finding two ¹³C isotopes adjacent to each other in the same molecule (approximately 1 in 8264). nih.gov Consequently, it often requires significant quantities of the sample and long acquisition times. huji.ac.il Modern advancements, such as cryoprobe technology, have somewhat mitigated these sensitivity issues, making the technique more accessible for the structural analysis of natural products. nih.gov
A review of the scientific literature, including the primary paper on the isolation of this compound, did not yield specific data from INADEQUATE experiments being used for its structural elucidation. researchgate.net The initial structural work relied on other 1D and 2D NMR techniques such as COSY, HSQC, and HMBC to piece together the molecular framework. researchgate.net
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is particularly crucial in the study of natural products as it provides highly accurate mass measurements, allowing for the determination of a precise molecular formula.
In the initial characterization of this compound, mass spectrometry played a key role. researchgate.net The analysis yielded a molecular ion peak ([M+H]⁺) at m/z 251.0606. This high-resolution data allowed for the calculation of its molecular formula.
| Ion | Measured m/z | Calculated m/z | Molecular Formula |
|---|---|---|---|
| [M+H]⁺ | 251.0606 | 251.0606 | C₁₃H₁₁O₅ |
The experimentally determined mass was in exact agreement with the calculated mass for the formula C₁₃H₁₀O₅, confirming the elemental composition of the new metabolite. researchgate.net This information is foundational, providing the basis upon which all other spectroscopic data, such as NMR, is interpreted to assemble the final structure.
Many natural products, including this compound, are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Determining the absolute configuration—the precise three-dimensional arrangement of atoms in space—is a critical final step in structural elucidation. Chiroptical methods are essential for this purpose.
The Modified Mosher Method is a chemical derivatization technique followed by ¹H NMR analysis used to determine the absolute configuration of secondary alcohols. nih.govnih.gov The chiral alcohol is reacted with both the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric esters. stackexchange.com By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the newly formed ester linkage, the absolute stereochemistry of the alcohol center can be deduced. nih.gov
Electronic Circular Dichroism (ECD) Calculations offer a powerful, non-invasive alternative. nih.gov ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. technologynetworks.com The experimental ECD spectrum is then compared to a theoretically calculated spectrum generated using time-dependent density functional theory (TDDFT). researchgate.net A good match between the experimental and calculated spectra for a specific enantiomer allows for the confident assignment of the molecule's absolute configuration. nih.gov
The absolute configuration of this compound has not been reported in the reviewed scientific literature. Consequently, there are no published studies detailing the use of the modified Mosher method or ECD calculations for its stereochemical assignment. researchgate.net
Single-crystal X-ray diffraction is considered the definitive method for determining the complete three-dimensional structure of a molecule, including its absolute configuration. The technique involves directing X-rays at a well-ordered single crystal of the compound. nasa.gov The X-rays are diffracted by the electrons in the molecule, producing a unique diffraction pattern. nih.gov Mathematical analysis of this pattern allows for the calculation of the precise position of every atom in the crystal lattice, yielding a detailed structural model with accurate bond lengths and angles.
The primary challenge of this method is the requirement of a suitable single crystal, which can often be difficult to grow, especially when only small quantities of the natural product are available. For many complex molecules, X-ray crystallography provides the ultimate proof of structure and stereochemistry.
A search of the Cambridge Crystallographic Data Centre (CCDC) and the general scientific literature did not reveal a published single-crystal X-ray structure for this compound. Therefore, its solid-state conformation and absolute structure have not been confirmed by this method.
Modern computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for verifying and refining proposed chemical structures. nih.govnih.gov DFT calculations can predict various molecular properties, including NMR chemical shifts (¹H and ¹³C), which can then be compared to experimental data. researchgate.net A strong correlation between the calculated and experimental NMR spectra provides powerful support for a proposed structure and can help distinguish between possible isomers. nih.gov
Furthermore, computational methods are integral to the chiroptical techniques mentioned earlier, as they are used to calculate the theoretical ECD spectra needed for comparison with experimental measurements. mdpi.com They can also be used to analyze conformational preferences and predict the relative stability of different stereoisomers.
While the initial structural elucidation of this compound was based on standard spectroscopic methods, a literature search did not find any subsequent studies that employed DFT or other computational analyses to further verify its structure or predict its spectroscopic properties. researchgate.net
Biosynthesis of Terreinol
Predominant Polyketide Biosynthetic Origin
The foundational framework of Terreinol is constructed through the polyketide pathway. Scientific investigation into its biosynthetic origins was conducted using isotopic labeling studies. In a key study, Aspergillus terreus was cultured with [1-¹³C]-D-glucose. The pattern of ¹³C incorporation into the this compound molecule was then analyzed using Nuclear Magnetic Resonance (NMR) spectroscopy. The results of this analysis revealed a labeling pattern consistent with the assembly of the carbon skeleton from acetate (B1210297) units, which is the hallmark of a polyketide origin. This evidence confirms that this compound is predominantly derived from the polyketide biosynthetic pathway researchgate.net.
| Precursor Molecule | Biosynthetic Pathway | Evidence |
|---|---|---|
| Acetyl-CoA | Polyketide Synthesis | ¹³C labeling pattern from [1-¹³C]-D-glucose incorporation researchgate.net |
Enzymes and Gene Clusters Involved in this compound Biosynthesis
While the polyketide origin of this compound is established, the specific enzymes and the biosynthetic gene cluster (BGC) responsible for its synthesis have not yet been identified in the available scientific literature. Fungal polyketide biosynthesis is typically carried out by large, multifunctional enzymes known as polyketide synthases (PKSs) encoded within a dedicated BGC nih.govnih.gov. However, the specific PKS and accessory enzymes that assemble the unique spiro[isochromene-oxolane] structure of this compound remain to be elucidated.
Elucidation of Biosynthetic Intermediates and Pathways
Detailed information regarding the specific biosynthetic intermediates and the step-by-step pathway leading to the final structure of this compound is not currently available in scientific literature. The conversion of the initial polyketide chain into the complex, oxidized, and cyclized structure of this compound would require a series of post-PKS modifications, likely involving enzymes such as oxidoreductases and cyclases. However, the specific intermediates formed during this process have not been isolated or characterized.
Factors Influencing this compound Accumulation in Microbial Cultures
Research detailing the specific factors that influence the production and accumulation of this compound in microbial cultures of Aspergillus terreus is not available in the reviewed scientific literature. General principles of optimizing secondary metabolite production in fungi often involve manipulating culture conditions and employing co-cultivation strategies frontiersin.org.
Specific studies focused on the optimization of culture conditions—such as media composition, pH, temperature, aeration, or salinity—to enhance the yield of this compound have not been reported. While research on A. terreus has shown that altering these parameters can significantly impact the production of other secondary metabolites, data specific to this compound accumulation is currently unavailable rjptonline.org.
The effect of co-cultivating Aspergillus terreus with other microorganisms to induce or enhance the production of this compound has not been documented. Co-cultivation is a known strategy to trigger the expression of silent biosynthetic gene clusters and increase the chemical diversity of metabolites produced by fungi, but its specific impact on this compound biosynthesis has not been investigated mdpi.com.
Chemical Synthesis and Analogues of Terreinol
Total Synthesis Strategies for (±)-Terreinol
The construction of the racemic form of terreinol, (±)-Terreinol, has been approached through several innovative chemical reactions that aim to efficiently build its complex architecture. Key strategies have focused on forming the core cyclic and spirocyclic systems.
Palladium(II)-catalyzed reactions are powerful tools in organic synthesis for forming carbon-carbon bonds and constructing cyclic systems. In the context of this compound synthesis, these approaches are utilized for the cycloisomerization of functionalized dienes or enynes, which can serve as precursors to the core structure. These transformations are valued for their compatibility with various functional groups and their high degree of regio- and stereoselectivity.
The mechanism of these reactions often involves the intramolecular carbometalation of an alkyl olefin chelate complex. For instance, a palladium(II) catalyst can activate an alkyne or alkene within a precursor molecule, facilitating a nucleophilic attack from another part of the molecule to form a cyclic intermediate. This process, known as cycloisomerization, can be part of a domino or cascade reaction sequence to rapidly build molecular complexity. A new palladium-catalyzed intramolecular oxidative cycloisomerization of 2-cinnamyl-1,3-dicarbonyls has been demonstrated for creating structurally diverse 2-benzyl furans, proceeding through a regioselective 5-exo-trig pathway.
| Catalyst System | Reaction Type | Key Features |
| Cationic Palladium(II) Complexes | Cycloisomerization/Hydrosilylation | Good functional group compatibility, high regio- and stereoselectivity. |
| CNN pincer palladium(II) complex | Domino Cycloisomerization/Condensation | High efficiency with low catalyst loading, homogeneous catalysis. |
| Palladium(II) on Amino-Functionalized Siliceous Mesocellular Foam | Cycloisomerization of Acetylenic Acids | Heterogeneous catalyst for the formation of γ-alkylidene lactones. |
The spiroketal moiety is a defining feature of this compound. Iodine-mediated reactions, particularly those using hypervalent iodine reagents, provide an effective method for constructing such spirocyclic systems. These reagents, such as phenyliodine(III) diacetate (PIDA) or phenyliodine(III) bis(trifluoroacetate) (PIFA), act as powerful electrophiles that can induce cyclization of suitable precursors.
The synthesis of spiroketals can be achieved through the iodine(III)-mediated spirocyclization of substituted phenols. More broadly, hypervalent iodine reagents can be used in catalytic amounts, with a terminal oxidant like m-chloroperbenzoic acid (mCPBA) to regenerate the active iodine(III) species in situ. This methodology has been applied to the formation of both heterocyclic and carbocyclic spiro compounds. Recently, a hypervalent iodine-mediated approach was used to form steroidal 5/5-spiroiminals, showcasing the utility of this method in creating complex spirocyclic structures through C-H activation.
Controlling the three-dimensional arrangement of atoms (stereochemistry) at the spirocyclic center is crucial for synthesizing the correct isomer of this compound. Spiroketals are prevalent in natural products and often serve as rigid scaffolds. The stereoselective synthesis of these cores can be challenging because the final stereochemical outcome is often governed by a thermodynamic equilibrium between possible isomers.
To overcome this, kinetically-controlled spiroketal-forming reactions have been developed to provide access to specific anomeric stereoisomers that might be less stable thermodynamically. An acid-mediated methodology has been developed for the regiodivergent and diastereoselective construction of benzannulated spiroketal skeletons, similar to those found in chaetoquadrins, through a cascade process. Another approach involves a formal [3+2] cycloaddition reaction to construct a spiro-γ-lactam core, which is a key motif in ansalactam natural products, demonstrating a method to build densely functionalized spirocyclic systems with high stereocontrol.
| Synthetic Approach | Key Principle | Outcome |
| Kinetically-Controlled Spirocyclization | Reaction rate determines the product, not stability. | Access to less stable anomeric stereoisomers. |
| Thermodynamically-Controlled Spiroketalization | The most stable product isomer is formed. | Often results in the doubly anomeric stereoisomer. |
| Acid-Mediated Cascade | Hemiketalization/dehydration/Michael addition/ketalization sequence. | Diastereoselective formation of tricyclic benzannulated spiroketals. |
| Formal [3+2] Cycloaddition | Reaction of a 1,3-dipole with a dipolarophile. | Stereoselective construction of a spiro-γ-lactam core. |
Synthetic Methodologies for this compound Analogues and Derivatives
The synthesis of this compound analogues and derivatives is essential for exploring its biological activity and developing new therapeutic agents. These synthetic efforts often involve modifying the core structure of this compound to understand how different functional groups or structural features influence its properties.
Methodologies for creating analogues include:
Modification of Existing Functional Groups : Simple chemical transformations can alter the hydroxyl or other functional groups on the this compound scaffold. For example, acylation can be used to add various groups to hydroxyls, which can improve properties like solubility or bioavailability.
Scaffold Modification : More complex syntheses aim to replace parts of the molecular skeleton. For instance, replacing vulnerable chemical moieties with more robust pharmacophores, such as substituting a polyene chain with aromatic rings like stilbene (B7821643) or biaryl units, can lead to analogues with enhanced stability.
Combinatorial Synthesis : Techniques that allow for the rapid generation of a library of related compounds can be employed. This involves using a common intermediate and reacting it with a variety of building blocks to produce a diverse set of analogues.
Linker Attachment : For applications in nanotechnology or drug delivery, derivatives can be synthesized by attaching specific linkers, such as those containing thiol groups for binding to gold nanoparticles.
Structure-Activity Relationship (SAR) Studies through Synthetic Modification
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically altering the structure of a lead compound, like this compound, and evaluating the biological activity of the resulting analogues. The goal is to identify the key structural features—the pharmacophore—responsible for the compound's biological effects.
Through the synthesis and testing of this compound derivatives, researchers can determine:
Essential Functional Groups : Which parts of the molecule are critical for its activity. For example, studies on sterol analogues have shown that a double bond in the side chain can be essential for neurite outgrowth activity.
Impact of Stereochemistry : How the 3D arrangement of atoms affects biological function.
Influence of Physicochemical Properties : How modifications that alter solubility, stability, or electronic properties impact activity.
Biological Activities and Mechanistic Investigations of Terreinol Pre Clinical Focus
In Vitro Antioxidant Activity Studies
Antioxidant activity is crucial in counteracting the damaging effects of free radicals and reactive oxygen species (ROS) in the body, which are implicated in various diseases, including cancer and neurological disorders. medwinpublishers.comglobalresearchonline.net In vitro assays are commonly used to evaluate the antioxidant potential of compounds by measuring their ability to scavenge free radicals or inhibit oxidative processes like lipid peroxidation. medwinpublishers.comglobalresearchonline.net
Free Radical Scavenging Capacity (e.g., DPPH, Hydrogen Peroxide)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method to assess the free radical scavenging activity of a compound. It is based on the ability of an antioxidant to decolorize the purple DPPH radical solution by donating a hydrogen atom or an electron. globalresearchonline.netbibliomed.org Hydrogen peroxide (H₂O₂) scavenging is another method used to evaluate antioxidant potential, as H₂O₂ is a reactive oxygen species that can cause oxidative damage. globalresearchonline.netayurvedjournal.com Antioxidants can neutralize H₂O₂ by donating electrons, converting it to water. ayurvedjournal.com
While the provided search results discuss DPPH and hydrogen peroxide scavenging methods in general and in the context of other natural extracts medwinpublishers.comglobalresearchonline.netbibliomed.orgayurvedjournal.comresearchgate.net, specific data on Terreinol's activity in these assays was not found within the search results. One source mentions that this compound exhibits antioxidant activity researchgate.net, but details regarding DPPH or hydrogen peroxide scavenging capacity were not provided.
Inhibition of Lipid Peroxidation
Lipid peroxidation is a process where free radicals attack lipids, particularly polyunsaturated fatty acids, leading to the formation of lipid hydroperoxides and other reactive products. mdpi.com This process can damage cell membranes and is associated with various pathological conditions. mdpi.com In vitro methods to assess the inhibition of lipid peroxidation often involve inducing peroxidation in a lipid system (such as microsomes or liposomes) and measuring the reduction in the formation of products like thiobarbituric acid reactive substances (TBARS). nih.govphcog.comunimi.it
The search results indicate that this compound exhibits antioxidant activity researchgate.net, which can include the inhibition of lipid peroxidation. However, specific experimental data detailing this compound's IC₅₀ values or percentage inhibition in lipid peroxidation assays were not found in the provided snippets. The search results do describe methods for assessing lipid peroxidation inhibition using TBARS assay and different extracts phcog.comunimi.it, and discuss mechanisms of inhibition by other compounds nih.govnih.gov.
In Vitro Anticancer Activity Research
Natural products are a significant source of potential anticancer agents, and in vitro studies using cancer cell lines are a crucial step in identifying compounds with cytotoxic or growth inhibitory effects. researchgate.netnih.govmdpi.com
Growth Inhibition in Cancer Cell Lines
In vitro anticancer activity is often evaluated by measuring the inhibition of cancer cell growth or viability at various concentrations of the test compound. This is commonly expressed as an IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%. researchgate.netmdpi.comnih.gov Various cancer cell lines are used to assess the broadness of a compound's activity. researchgate.netmdpi.comnih.gov
One search result mentions that this compound has been tested for cytotoxicity activities against tumor cell lines in vitro, including HEP- chula.ac.th. However, specific data on the cancer cell lines tested or the resulting growth inhibition (e.g., IC₅₀ values) for this compound were not available in the provided snippets. Other sources discuss in vitro anticancer activity of different compounds against various cell lines like oral cavity cancer (KB), lung cancer (NCI-H187), breast cancer (MCF-7), HeLa, A375, LNCaP, PC3, MDA-MB-231, and HL-60 researchgate.netmdpi.comnih.govphcogj.com.
Proposed Cellular Mechanisms (e.g., Induction of Apoptosis)
Investigating the cellular mechanisms by which a compound exerts its anticancer effects is essential for understanding its potential therapeutic value. One key mechanism is the induction of apoptosis, or programmed cell death, in cancer cells. researchgate.netpromega.deekb.eg Apoptosis is a highly regulated process involving a cascade of events, including the activation of caspases, which are proteases that dismantle the cell. promega.deekb.egthermofisher.com Other potential mechanisms include cell cycle arrest and inhibition of cell migration. researchgate.net
While the search results discuss the induction of apoptosis as a mechanism of anticancer activity by various compounds and outline the general apoptotic pathways involving caspases researchgate.netpromega.deekb.egthermofisher.comnih.gov, there were no specific findings within the provided snippets detailing the proposed cellular mechanisms, such as the induction of apoptosis, by which this compound might exert its effects on cancer cells. One source mentions that a compound (10b) showed promising antitumor activity and induced apoptosis nih.gov.
In Vitro Anti-inflammatory Activity
Inflammation is a complex biological response involved in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders. bibliomed.orgnih.gov In vitro anti-inflammatory activity can be assessed by measuring a compound's ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and cyclooxygenase-2 (COX-2) in activated immune cells, such as macrophages stimulated with lipopolysaccharide (LPS). researchgate.netnih.govmdpi.com Inhibition of protein denaturation is another method used to evaluate anti-inflammatory potential in vitro. ijddr.in
One search result indicates that this compound exhibits anti-inflammatory activity researchgate.net. However, specific details regarding the in vitro models used, the inflammatory mediators measured, or the extent of inhibition by this compound were not available in the provided snippets. Other search results describe in vitro anti-inflammatory assays using LPS-stimulated macrophages and measuring the inhibition of NO, TNF-α, and COX-2 production by other compounds nih.govmdpi.com, as well as protein denaturation assays ijddr.in.
Modulation of Nitric Oxide Production
This compound has been investigated for its ability to modulate the production of nitric oxide (NO). NO is a signaling molecule involved in various physiological and pathological processes, including inflammation. nih.govctdbase.orgguidetopharmacology.org Overproduction of NO can contribute to tissue damage in inflammatory conditions. nih.gov Studies using cellular models have explored the effects of this compound on NO levels.
Cellular Models (e.g., LPS-induced RAW 264.7 Macrophages)
Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is commonly used to induce an inflammatory response in macrophage cell lines, such as RAW 264.7, leading to increased production of pro-inflammatory mediators including NO. nih.govbiomolther.orgfrontiersin.orgmdpi.com This cellular model is frequently employed to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit LPS-induced NO production. nih.govmdpi.commdpi.comnih.govresearchgate.net Research indicates that this compound can inhibit nitric oxide formation in LPS-treated RAW 264.7 cells. researchgate.net This suggests a potential anti-inflammatory effect by modulating NO production in activated macrophages.
Antimicrobial Activity Profile
This compound and extracts containing it have demonstrated antimicrobial properties against various microorganisms. nih.govfrontiersin.orgd-nb.infodntb.gov.uapvamu.edu
Antibacterial Effects
Studies have reported antibacterial activity for this compound or extracts from Aspergillus terreus containing this compound. nih.govfrontiersin.orgpvamu.edu For instance, extracts from Aspergillus flavipes MM2, which can produce secondary metabolites including those found in A. terreus, showed antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov Another study on Aspergillus terreus PT06-2 isolated compounds, including terremides A and B, which exhibited antibacterial activity against Pseudomonas aeruginosa and Enterobacter aerogenes. researchgate.netnih.gov While this compound itself was identified in this study, the antibacterial activity was specifically attributed to other isolated compounds like terremides A and B. researchgate.netnih.gov Terrein, another metabolite from Aspergillus terreus, has also shown moderate antibacterial properties. frontiersin.org
Data on the antibacterial activity of Aspergillus flavipes MM2 extracts:
| Microorganism | Activity (Inhibition Zone, mm) |
| Staphylococcus aureus | 16-14 |
| Pseudomonas aeruginosa | 16-14 |
Data on the antibacterial activity of compounds from Aspergillus terreus PT06-2:
| Compound | Microorganism | MIC (μM) |
| Terremide A | Pseudomonas aeruginosa | 63.9 |
| Terremide B | Enterobacter aerogenes | 33.5 |
Antifungal Effects
This compound has been associated with antifungal effects. frontiersin.org Terrein, a related metabolite from Aspergillus terreus, has shown antifungal activity against Bipolaris sorokiniana and potent activity against Cryptococcus neoformans. frontiersin.orgdntb.gov.ua Extracts of Aspergillus flavipes MM2 also demonstrated moderate anti-yeast and antifungal activities against Candida albicans and Aspergillus niger. nih.gov
Data on the antifungal activity of Aspergillus flavipes MM2 extracts:
| Microorganism | Activity (Inhibition Zone, mm) |
| Candida albicans | 10-14 |
| Aspergillus niger | 10-14 |
Antiprotozoal Activity Research
Research has explored the potential of this compound and related compounds for antiprotozoal activity.
Inhibition of Key Parasitic Enzymes (e.g., Cysteine Synthase)
The cysteine biosynthesis pathway is recognized as a promising target for the development of new antiparasitic agents, particularly against protozoa such as Entamoeba histolytica, Trichomonas vaginalis, Leishmania species, and Trypanosoma cruzi. epa.govwikidata.orgwikipedia.orgwikipedia.orgfishersci.ca This pathway, which is essential for the survival and various cellular activities of these parasites, including proliferation and anti-oxidative defense, is absent in humans, thereby offering a selective target for therapeutic intervention. wikidata.orgwikipedia.orgfishersci.ca The de novo synthesis of L-cysteine in these organisms involves two key enzymatic steps catalyzed by serine acetyltransferase (SAT) and cysteine synthase (CS), also known as O-acetylserine sulfhydrylase (OASS). wikidata.orgwikipedia.org CS catalyzes the final step, converting O-acetyl-L-serine and sulfide (B99878) into L-cysteine. wikidata.orgwikipedia.org
In the search for novel inhibitors targeting parasitic cysteine synthase, this compound was evaluated for its potential to inhibit the activity of Entamoeba histolytica cysteine synthase (EhCS) isozymes, specifically EhCS1 and EhCS3. wikidata.orgwikipedia.org Despite the investigation into its inhibitory potential, research findings indicated that this compound did not exhibit significant inhibitory activity against either EhCS1 or EhCS3 when tested at concentrations up to 1,400 or 1,600 μM. wikidata.orgwikipedia.org
These results, derived from in vitro enzymatic assays, suggest that this compound, at the tested concentrations, does not function as an inhibitor of E. histolytica cysteine synthase. wikidata.orgwikipedia.org This contrasts with other compounds evaluated in similar studies, such as xanthofulvin, which demonstrated inhibitory effects on EhCS isozymes. wikidata.orgwikipedia.org The lack of inhibition by this compound at these relatively high concentrations indicates that its potential antiparasitic activities, if any, are likely mediated through mechanisms other than the direct inhibition of cysteine synthase in Entamoeba histolytica.
Detailed research findings regarding this compound's evaluation against Entamoeba histolytica cysteine synthase are summarized in the table below:
| Compound | Target Enzyme | Tested Concentration (µM) | Inhibition of EhCS1 | Inhibition of EhCS3 | Reference |
| This compound | EhCS1 | 1400 or 1600 | No inhibition | N/A | wikidata.orgwikipedia.org |
| This compound | EhCS3 | 1400 or 1600 | N/A | No inhibition | wikidata.orgwikipedia.org |
N/A: Not Applicable
This data highlights the specific finding that this compound did not meet the criteria for significant inhibition of these key parasitic enzymes under the conditions tested.
Advanced Research Methodologies and Future Directions in Terreinol Studies
Application of Advanced Spectroscopic and Chromatographic Techniques for Trace Analysis
Precise identification and quantification of Terreinol, especially in complex biological matrices or fermentation broths, necessitate the use of advanced analytical techniques. Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are crucial for structural elucidation and confirmation. Extensive spectroscopic analysis, including UV, IR, MS, COSY, HSQC, g-HMBC, and NOESY 1D, has been used to determine the structure of this compound. researchgate.net High-resolution MS can confirm the molecular formula. researchgate.net Two-dimensional INADEQUATE experiments, even with small sample amounts, can confirm carbon-carbon connectivity and previous 13C assignments, with computational analysis supporting these findings. researchgate.netnih.govresearchgate.net The absolute configuration of this compound has been determined indirectly using the modified Mosher method combined with conformational analysis, relying on the shielding effect observed in NMR. nih.govresearchgate.net
Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are vital for the separation and purification of this compound from producing organisms or reaction mixtures. excedr.comijnrd.orgul.pt These techniques are also essential for trace analysis, allowing for the detection and quantification of even minimal amounts of the compound. excedr.commdpi.com Coupling chromatography with mass spectrometry (LC-MS) provides enhanced sensitivity and specificity for complex sample analysis. mdpi.com Advances in stationary phase materials and smaller particle sizes in techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) are improving resolution and efficiency in chromatographic separations. metwarebio.com
Genetic Engineering and Synthetic Biology Approaches for Enhanced Production
The production of natural products like this compound from their native fungal hosts can often be limited. Genetic engineering and synthetic biology offer promising avenues to enhance this compound production. These approaches involve modifying the genetic pathways within the producing organism, Aspergillus terreus, or engineering heterologous hosts to synthesize the compound.
Genetic engineering techniques can be used to alter the genetic makeup of organisms to improve desired traits, including the production of specific metabolites. irispublishers.comscholarsresearchlibrary.com This can involve identifying, isolating, modifying, and reintroducing genes related to the this compound biosynthetic pathway. scholarsresearchlibrary.com While specific details on the genetic engineering of Aspergillus terreus for enhanced this compound production are not extensively detailed in the search results, the principles applied to other natural products, such as terpenoids, are relevant. msu.edursc.orgnih.govresearchgate.netresearchgate.netnih.gov Metabolic engineering and synthetic biology approaches have been successfully used to produce terpenoids in microbial hosts like Escherichia coli and Saccharomyces cerevisiae by manipulating host metabolism, rewiring pathways, and engineering biosynthetic enzymes. rsc.orgnih.gov
Future directions may involve identifying the specific genes responsible for this compound biosynthesis in A. terreus and optimizing their expression. This could include techniques like overexpression of key enzymes, blocking competing pathways, or introducing genetic elements that enhance product accumulation. google.com Synthetic biology tools can be used to construct engineered microbial cell factories for sustainable and efficient production of high-value compounds. nih.gov
Chemoenzymatic Synthesis and Biocatalysis for Novel this compound Analogues
Chemoenzymatic synthesis, which combines chemical and enzymatic steps, and biocatalysis, utilizing enzymes as catalysts, offer powerful strategies for the synthesis of complex molecules and the creation of novel analogues. These methods can provide more efficient, selective, and environmentally friendly routes compared to traditional chemical synthesis.
The first total synthesis of (±)-Terreinol has been reported, involving steps such as intramolecular cycloisomerization and spiro-cyclization. researchgate.net Chemoenzymatic approaches have been explored for the synthesis of other related compounds, such as terpene analogues. nih.gov This involves using enzymes, like prenyl transferases, in conjunction with chemical reactions to produce desired structures. nih.gov Biocatalysis can be employed to modify existing compounds or intermediates in the this compound pathway, leading to the generation of novel analogues with potentially altered or improved biological activities. nih.gov
Research in this area could focus on identifying and engineering enzymes involved in this compound biosynthesis or related pathways to catalyze specific transformations. This could enable the production of this compound derivatives that are difficult to synthesize purely by chemical means. Modular chemoenzymatic approaches have shown promise in synthesizing terpene analogues from diphosphorylated precursors. nih.gov
Elucidation of this compound's Role in Fungal Ecology and Host Interactions
Understanding the ecological role of this compound for Aspergillus terreus and its interactions with host organisms or other microbes is crucial for comprehending its natural function and potential applications. Fungi, including Aspergillus terreus, play diverse roles in ecosystems, including decomposition, nutrient cycling, and interactions with plants and other microbes. earth.orgpensoft.netresearchgate.netnih.gov
Aspergillus terreus has been isolated as an endophyte from various plants. researchgate.netnih.govresearchgate.net Endophytic fungi reside within plant tissues and can influence host resistance to pests and diseases, as well as nutrient cycling. earth.orgnih.gov this compound, as a secondary metabolite of A. terreus, may play a role in these interactions. Co-cultivation studies with A. terreus and other microorganisms, such as Bacillus subtilis or Bacillus cereus, have shown the production of secondary metabolites, highlighting the influence of microbial interactions on metabolite production. researchgate.netuni-duesseldorf.de
Future research should investigate the specific function of this compound in the fungal life cycle, its potential role in defense mechanisms against other microbes or herbivores, and its impact on the host plant when A. terreus is an endophyte. Studies on fungal fairy rings, for instance, explore how fungal activity and volatile compounds influence soil properties and plant communities, providing a broader context for understanding the ecological impact of fungal metabolites. pensoft.net
Computational Modeling and Molecular Dynamics in Mechanistic Elucidation
Computational modeling and molecular dynamics simulations are powerful tools for understanding the structure, dynamics, and interactions of molecules like this compound at an atomic level. These methods can provide insights into the mechanisms of this compound biosynthesis and its potential interactions with biological targets.
Computational analysis has been used in conjunction with spectroscopic data to confirm structural assignments of this compound. researchgate.netnih.govresearchgate.net Molecular modeling, using methods like automated docking and molecular dynamics simulations, has been applied to study the importance of specific structural features in other natural products and their interactions with potential targets. unigoa.ac.in
For this compound, computational studies can help predict the three-dimensional structure of the molecule in different environments, model its binding to potential protein targets, and simulate the dynamics of enzymatic reactions involved in its synthesis. This can aid in understanding its biological activity and guide the design of novel analogues. Computational approaches are also used in identifying novel drug targets by analyzing binding site signatures. terraytx.combiorxiv.org
Comparative Metabolomics of this compound-Producing Strains
Comparative metabolomics, the study of the complete set of metabolites within an organism, can provide valuable insights into the metabolic pathways involved in this compound production and how they vary between different strains of Aspergillus terreus or under different environmental conditions.
Analyzing the metabolome of this compound-producing strains compared to non-producing strains or strains cultured under different conditions can help identify intermediates and enzymes involved in the biosynthetic pathway. This can be achieved using advanced analytical techniques like GC-MS or LC-MS. malariaworld.org
Q & A
Q. What methodological approaches are recommended for identifying and characterizing Terreinol in microbial secondary metabolites?
- Answer : Isolation typically involves solvent extraction (e.g., ethyl acetate) followed by chromatographic techniques like HPLC or GC-MS. Structural elucidation requires NMR spectroscopy and high-resolution mass spectrometry (HRMS). For this compound, prioritize protocols that account for its low solubility in aqueous media, as evidenced by IC50 values >1,600 μM in enzymatic assays . Cross-validate findings with literature on structurally analogous compounds to confirm specificity.
Q. How can researchers design experiments to assess this compound’s baseline bioactivity in enzyme inhibition assays?
- Answer : Use cell-free systems (e.g., recombinant cysteine synthase) with standardized IC50 protocols. For this compound, employ dose-response curves at concentrations up to 1,600 μM, as higher thresholds may be required due to its low potency. Include positive controls (e.g., Xanthofulvin, IC50 = 7.9 μM in CS1) to validate assay sensitivity . Statistical rigor is critical: report means with standard deviations and justify significant figures per instrumentation precision .
Q. What are the key considerations for synthesizing this compound analogs to improve solubility and bioactivity?
- Answer : Focus on modifying hydroxyl or methyl groups while preserving its core structure. Use computational tools (e.g., molecular docking) to predict binding affinity changes. Validate synthetic routes via LC-MS and compare IC50 values in CS1/CS3 cell lines. Document purity thresholds (>95%) and solvent compatibility to avoid confounding results .
Advanced Research Questions
Q. How should researchers address contradictions between this compound’s in vitro inactivity (IC50 >1,600 μM) and its potential in vivo effects?
- Answer : Investigate metabolic activation pathways using liver microsomal assays or in vivo models. For example, this compound may require enzymatic conversion to a bioactive metabolite. Pair LC-MS/MS metabolite profiling with time-course studies to identify transient intermediates. Consider species-specific differences in metabolism .
Q. What experimental strategies optimize this compound’s detection limits in low-abundance biological samples?
- Answer : Implement pre-concentration techniques (e.g., solid-phase extraction) coupled with ultra-sensitive MS/MS. Validate recovery rates using spiked matrices. For cell-based studies, use isotopic labeling (e.g., ¹³C-Terreinol) to track uptake and localization. Adhere to FDA guidelines for public-domain method validation .
Q. How can researchers reconcile this compound’s weak enzyme inhibition with its ecological role in microbial communities?
- Answer : Design co-culture experiments to test this compound’s synergism with other metabolites. For instance, its inactivity alone may enhance the potency of co-secreted compounds like Citromycetin. Use RNA-seq to profile gene expression changes in target organisms, focusing on stress-response pathways .
Q. What statistical frameworks are appropriate for analyzing this compound’s dose-response data when IC50 exceeds assay limits?
- Answer : Use non-linear regression models with upper/lower asymptotes constrained to 0-100% inhibition. Report ">1,600 μM" as a qualitative indicator of low potency rather than excluding data. Apply Bayesian statistics to estimate uncertainty intervals, ensuring transparency in limitations .
Data Interpretation & Reproducibility
Q. How should researchers mitigate biases when interpreting this compound’s bioactivity in underpowered studies?
- Answer : Predefine exclusion criteria and effect-size thresholds in protocols. Use blinded data analysis to reduce confirmation bias. For reproducibility, publish raw datasets (e.g., dose-response curves) in public repositories and adhere to FAIR principles .
Q. What criteria validate this compound’s inclusion in polyphenol databases despite its low activity?
- Answer : Follow Phenol-Explorer standards: confirm structural identity via NMR/MS, document detection limits, and provide in vivo evidence (e.g., urinary metabolites). Exclude this compound if it fails to meet minimum bioactivity or abundance thresholds .
Integration with Broader Research
Q. How can this compound studies inform the development of structure-activity relationship (SAR) models for microbial metabolites?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
